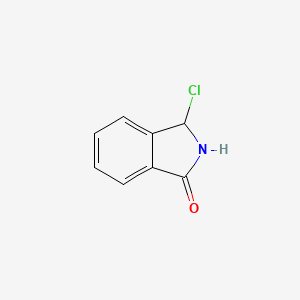

3-Chloroisoindolin-1-one

Description

Overview of the Isoindolinone Heterocyclic Framework in Organic and Medicinal Chemistry

The isoindolinone core is a bicyclic heterocyclic system consisting of a fused benzene (B151609) and a γ-lactam ring. This structural motif is not merely a synthetic curiosity; it is a privileged scaffold found in a wide array of natural products and synthetic molecules with significant biological activities. chemicalbook.com The inherent structural features of the isoindolinone framework, including its rigidity, defined stereochemistry at the C3 position, and the presence of both hydrogen bond donor and acceptor groups, make it an ideal candidate for interaction with biological targets.

The versatility of the isoindolinone ring system is demonstrated by its presence in compounds exhibiting a broad spectrum of therapeutic properties, including anticancer, anti-inflammatory, and immunomodulatory activities. fishersci.com The ability to readily modify the core structure at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, a crucial aspect in drug discovery and development.

Significance of Halogenated Isoindolinones, with a Focus on 3-Chloroisoindolin-1-one, in Synthetic Strategies

The introduction of a halogen atom, such as chlorine, onto the isoindolinone scaffold dramatically enhances its synthetic utility. Halogenated compounds, in general, are of immense importance in medicinal chemistry and materials science. The presence of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Specifically, the chlorine atom at the 3-position of the isoindolinone ring in this compound serves as a reactive handle. This chloro-substituent can be readily displaced by a wide range of nucleophiles, providing a straightforward entry into a diverse library of 3-substituted isoindolinone derivatives. This reactivity makes this compound a valuable intermediate for the construction of more complex molecular architectures. The ability to introduce various functional groups at this position is a cornerstone of combinatorial chemistry and library synthesis, facilitating the exploration of structure-activity relationships (SAR).

Rationale for Comprehensive Investigation of this compound

The focused investigation of this compound is driven by its potential as a versatile building block in organic synthesis. Its utility extends beyond being a simple intermediate; it is a key starting material for the stereocontrolled synthesis of complex chiral molecules. The development of efficient synthetic routes to this compound and the exploration of its reactivity are therefore of significant interest to synthetic organic chemists.

Furthermore, the derivatives accessible from this compound are of high interest in medicinal chemistry. The ability to systematically modify the substituent at the 3-position allows for the targeted design of compounds with specific pharmacological profiles. This systematic approach is crucial for the optimization of lead compounds in drug discovery programs.

Current Research Landscape and Emerging Trends for the Compound

Current research involving this compound and related halogenated isoindolinones is focused on several key areas. There is a continuous effort to develop more efficient and environmentally benign synthetic methods for their preparation. This includes the exploration of novel catalytic systems and one-pot procedures. fishersci.com

A significant trend is the use of this compound in the asymmetric synthesis of chiral isoindolinone derivatives. The development of stereoselective methods for the substitution of the chlorine atom is a major focus, as the chirality at the C3 position is often crucial for biological activity.

Moreover, there is growing interest in the application of isoindolinone scaffolds, derived from this compound, in materials science. The rigid and planar nature of the isoindolinone core, combined with the potential for functionalization, makes these compounds attractive candidates for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The future of research on this compound will likely see a continued expansion of its applications in both medicinal chemistry and materials science, driven by the development of new synthetic methodologies and a deeper understanding of its chemical and physical properties.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4,7H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQXYMAXPTXHGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(NC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloroisoindolin 1 One and Its Structural Analogues

Established Synthetic Pathways to 3-Chloroisoindolin-1-one

The synthesis of the isoindolin-1-one (B1195906) core, a key structural feature present in numerous biologically active compounds and materials, has been a subject of extensive research. rsc.org Traditional methods for constructing this bicyclic lactam often rely on the cyclization of appropriately substituted benzene (B151609) derivatives.

Cyclization Reactions for Core Ring System Formation

The formation of the isoindolin-1-one ring system is frequently achieved through intramolecular cyclization reactions. A common strategy involves the use of ortho-substituted benzamides. For instance, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides that have a 2-oxoethyl group on the nitrogen atom can yield 3-acyl isoindolin-1-ones. organic-chemistry.org This process highlights the versatility of transition metal catalysis in forging the core structure.

Another approach involves the cyclocarbonylative Sonogashira reaction of 2-ethynylbenzamides with iodoarenes under a carbon monoxide atmosphere. unipi.it This method can lead to the formation of 3-(2-oxo-2-phenylethylidene)isoindolin-1-one, a structural analogue of this compound. unipi.it Furthermore, transition-metal-free approaches have been developed, emphasizing the use of various ortho-substituted aromatic substrates in multistep or tandem protocols to build the isoindolinone framework. rsc.org

Strategies Involving Modification of Isoindolin-1-one Derivatives

The modification of a pre-existing isoindolin-1-one skeleton provides another viable route to its derivatives. An example is the preparation of 2-(3-chlorophenyl)-3-hydroxy-isoindolin-1-one, which can be synthesized by the reduction of the corresponding N-(3-chlorophenyl)phthalimide using reagents like magnesium turnings in methanol (B129727), followed by treatment with an aqueous ammonium (B1175870) chloride solution. google.com The resulting 3-hydroxyisoindolin-1-one can then undergo further reactions. For example, it can be reacted with epichlorohydrin (B41342) to introduce a 2,3-epoxypropoxy group at the 3-position, demonstrating how the C3 position of the isoindolinone ring can be functionalized. google.com

Addition Reactions with Functionalized Precursors

A notable and efficient method for synthesizing 3-substituted isoindolin-1-ones involves the reaction of 2-cyanobenzaldehyde (B126161) with various nucleophiles. nih.govresearchgate.net Specifically, the reaction between 2-cyanobenzaldehyde and 2-nitroaniline (B44862) derivatives in the presence of a base like potassium hydroxide (B78521) in methanol leads to the formation of 3-((nitrophenyl)amino)isoindolin-1-ones. nih.gov The proposed mechanism involves an initial nucleophilic attack of the aniline (B41778) nitrogen on the aldehyde's carbonyl group. The subsequent alkoxide intermediate then attacks the cyano group, leading to cyclization and the formation of the isoindolin-1-one ring system. nih.gov This method is advantageous due to its operational simplicity and the ready availability of the starting materials. cornell.edu

This reaction has been used to synthesize a variety of derivatives, as shown in the table below.

| 2-Nitroaniline Derivative | Product | Yield |

| 5-Methoxy-2-nitroaniline | 3-((5-Methoxy-2-nitrophenyl)amino)isoindolin-1-one | 90% |

| 4-Methoxy-2-nitroaniline | 3-((4-Methoxy-2-nitrophenyl)amino)isoindolin-1-one | 83% |

Table 1: Synthesis of 3-aminoisoindolin-1-one (B2715335) derivatives from 2-cyanobenzaldehyde. Data sourced from nih.gov.

Advanced Synthetic Approaches to Halogenated Isoindolinone Analogues

Modern synthetic chemistry has introduced more sophisticated methods for the preparation of halogenated isoindolinones, often employing metal catalysts to achieve high efficiency and selectivity.

Metal-Catalyzed Transformations

Transition metals play a pivotal role in the synthesis of complex organic molecules, and isoindolinones are no exception. Catalytic systems based on palladium, organic-chemistry.orgunipi.it copper, organic-chemistry.org and rhodium researchgate.net have been successfully employed. These catalysts can enable C-H activation and cross-coupling reactions, providing novel pathways to functionalized isoindolinones. organic-chemistry.orgresearchgate.net

A significant advancement in the synthesis of halogenated isoindolinones is the use of iron catalysis. rsc.org An iron-catalyzed stereoselective haloamidation of amide-tethered alkynes has been developed, which provides a direct route to (Z)-3-(chloro(aryl)methylene)isoindolin-1-one derivatives. rsc.org This reaction utilizes N-methoxybenzamides as acyl nitrene precursors and an iron(III) halide, such as FeCl₃, as the catalyst. rsc.org

The reaction proceeds via a formal cis-haloamidation of the alkyne. An iron-facilitated haloamidation occurs through a concerted [3+2] cyclization involving a halo anion, which leads to the final product with high efficiency and stereoselectivity. rsc.org This method is notable for its wide substrate scope and the absence of required additives. rsc.org

The table below presents a selection of (Z)-3-(chloro(aryl)methylene)isoindolin-1-one derivatives synthesized using this iron-catalyzed methodology.

| Starting Material | Product | Yield |

| N-methoxy-2-(phenylethynyl)benzamide | (Z)-3-(chloro(phenyl)methylene)isoindolin-1-one | 98% |

| 2-((2-chlorophenyl)ethynyl)-N-methoxybenzamide | (Z)-3-(chloro(2-chlorophenyl)methylene)isoindolin-1-one | 88% |

| 2-((3-fluorophenyl)ethynyl)-N-methoxybenzamide | (Z)-3-(chloro(3-fluorophenyl)methylene)isoindolin-1-one | Not specified |

| 2-(cyclopropylethynyl)-N-methoxybenzamide | (Z)-3-(chloro(cyclopropyl)methylene)isoindolin-1-one | Not specified |

Table 2: Examples of 3-(chloro(aryl)methylene)isoindolin-1-one derivatives synthesized via iron-catalyzed haloamidation. Data sourced from rsc.org.

Copper-Mediated Cyclization Reactions (e.g., for 3-methyleneisoindolin-1-ones)

Copper-catalyzed reactions represent a valuable tool for the synthesis of isoindolinone scaffolds. These methods often proceed under mild conditions and exhibit high functional group tolerance. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, for instance, is known for its high fidelity and selectivity, a result of the reactivity of in situ-generated copper(I) acetylides. nih.gov Coordination of an organic azide (B81097) to the copper center enhances the nucleophilicity of the alkyne, facilitating the formation of a new carbon-nitrogen bond. nih.gov This principle can be extended to intramolecular cyclization reactions to form heterocyclic structures like isoindolinones.

One notable application is the synthesis of 3-methyleneisoindolin-1-ones. While specific examples for the direct synthesis of this compound via this method are not detailed in the provided search results, the synthesis of 3-alkenyl-oxindoles through a cyclization/decarboxylation reaction of isatins with acyl chlorides, promoted by 4-dimethylaminopyridine (B28879) (DMAP), demonstrates a related transformation with good yields and selectivities. researchgate.net

| Catalyst | Reactants | Product | Yield |

| Copper(I) | Organic Azides, 1-Iodoalkynes | 5-iodo-1,2,3-triazoles | Good to Excellent nih.gov |

| 4-DMAP | Isatins, Acyl Chlorides | 3-alkenyl-oxindoles | Up to 80% researchgate.net |

Palladium-Mediated Approaches to Isoindolinone Scaffolds

Palladium catalysis offers a versatile and efficient pathway to the isoindolinone core structure. rsc.org A variety of palladium-catalyzed methods have been developed, including dehydrogenative C-H cyclization, cascade carbonylation reactions, and multicomponent carbonylative synthesis. rsc.orgnih.govrsc.org

One approach involves the intramolecular dehydrogenative C(sp³)–H amidation of benzamide (B126) derivatives. rsc.org This method is advantageous as it can utilize a heterogeneous Pd/C catalyst and does not necessitate a stoichiometric amount of an oxidant. rsc.org The proposed mechanism suggests the coordination of the amide's nitrogen atom to the palladium center, followed by the insertion of Pd(0) into a benzylic C(sp³)–H bond to form a six-membered palladacycle. rsc.org Subsequent reductive elimination yields the isoindolinone product. rsc.org

Palladium-catalyzed cascade carbonylation reactions have also been employed to synthesize fused isoindolinone derivatives from 2-bromo-N-(2-iodophenyl)benzamides and benzylidenecyclopropanes, resulting in the efficient formation of tetracyclic isoindolinone products. nih.gov Furthermore, a one-pot, multicomponent synthesis of pyrido[2,1-α]isoindoles has been achieved through a palladium-catalyzed carbonylative coupling of imines and 2-bromopyridines to form mesoionic dipoles, which then undergo cycloaddition with in situ generated arynes. rsc.org

| Catalyst System | Reaction Type | Starting Materials | Product |

| Pd/C | Dehydrogenative C(sp³)–H amidation | Benzamide derivatives | Isoindolinones rsc.org |

| Palladium catalyst | Cascade Carbonylation | 2-bromo-N-(2-iodophenyl)benzamides, benzylidenecyclopropanes | Fused Isoindolinones nih.gov |

| Palladium catalyst | Carbonylative Coupling/Cycloaddition | Imines, 2-bromopyridines, Aryne precursors | Pyrido[2,1-α]isoindoles rsc.org |

Asymmetric Synthetic Routes to Chiral 3-Substituted Chloro-Isoindolinone Derivatives

The development of asymmetric routes to chiral 3-substituted isoindolinones is of high importance, as the biological activity of these compounds is often dependent on their absolute stereochemistry. researchgate.net

Cascade Hemi-aminal-Heterocyclization-Intramolecular Aza-Mannich Reactions

Cascade reactions provide an efficient means to construct complex molecules in a single operation. An asymmetric tandem hemiaminal-heterocyclization-aza-Mannich reaction of 2-formylbenzonitriles and amines has been developed using chiral phase transfer catalysis. nih.gov This methodology allows for the stereocontrolled synthesis of chiral 3-substituted isoindolinones. Another approach involves an asymmetric cascade aza-Henry/lactamization reaction of α-amido sulfones derived from 2-formyl benzoates, which proceeds with high enantioselectivity in the presence of a bifunctional organocatalyst. nih.govacs.org

Gold and chiral phosphoric acid have been used to cooperatively catalyze an enantioselective oxidative cyclization/Mannich-type addition reaction of homopropargyl amides with nitrones, affording chiral pyrrolidin-3-ones with high yields and excellent enantioselectivities. rsc.org While not directly producing isoindolinones, this demonstrates the power of cascade reactions in generating chiral heterocycles. A catalyst-free spontaneous aza-Mannich/lactamization cascade reaction has also been reported for easy access to polycyclic δ-lactams. nih.gov

Application of Chiral Phase Transfer Catalysis in Enantioselective Syntheses

Chiral phase-transfer catalysis is a powerful strategy for achieving enantioselective transformations. researchgate.netnih.gov This method has been successfully applied to the asymmetric synthesis of 3-substituted isoindolinones via intramolecular aza-Michael reactions. researchgate.net Cinchoninium-based phase-transfer organocatalysts have been shown to be effective in this context. researchgate.net The catalyst is believed to form a chiral ion pair with the substrate during the intramolecular aza-Michael type cyclization. nih.gov

In one study, bifunctional ammonium salts derived from trans-1,2-cyclohexanediamine were used as catalysts in combination with inorganic bases under phase-transfer conditions for the asymmetric cascade reaction of 2-acetylbenzonitrile (B2691112) with dimethylmalonate. nih.gov This led to the formation of a 3,3-disubstituted isoindolinone in high yields and with moderate enantioselectivity. nih.gov The enantiopurity of the product could be significantly enhanced through heterochiral crystallization. nih.gov

| Catalytic System | Reaction Type | Starting Materials | Key Feature |

| Cinchoninium-based organocatalyst | Intramolecular aza-Michael reaction | Unsaturated amides | Enantioselective synthesis of 3-substituted isoindolinones researchgate.net |

| Bifunctional ammonium salts | Asymmetric cascade reaction | 2-acetylbenzonitrile, dimethylmalonate | Formation of chiral 3,3-disubstituted isoindolinones nih.gov |

| Chiral bifunctional tertiary amine squaramide | Cascade aza-Michael/Michael addition | 2-tosylaminoenones, unsaturated pyrazolones | Diastereo- and enantioselective synthesis of spiropyrazolone tetrahydroquinolines researchgate.net |

Synthesis of Specifically Substituted Chloroisoindolin-1-one Derivatives

Preparation of Spirocyclopropane-chloroisoindolinones

The construction of spirocyclic systems onto the isoindolinone framework presents a unique synthetic challenge. One promising approach involves the adaptation of modern cyclopropanation techniques to isoindolinone derivatives. While direct cyclopropanation of a chloro-substituted isoindolinone is not extensively documented, related transformations on similar heterocyclic systems provide a foundational strategy.

A pertinent methodology is the rhodium(III)-catalyzed spiroannulation of N-aryl-substituted amides. Although not yet reported specifically for a chloroisoindolinone, the rhodium-catalyzed reaction of N-benzoylsulfonamides with diazoacetates leads to the formation of isoindolinone structures. orgsyn.org This process involves a C-H activation and annulation sequence. The proposed mechanism for a related transformation suggests the formation of a five-membered rhodacycle intermediate, which then reacts with a carbene equivalent. orgsyn.org

For the synthesis of a spirocyclopropyl moiety, a modification of this approach could be envisioned. The Simmons-Smith reaction, which typically employs a zinc-copper couple and diiodomethane, is a classic method for cyclopropanation of alkenes. youtube.com Another method involves the use of diazomethane, which can react with an olefinic precursor to form a pyrazoline intermediate that subsequently eliminates nitrogen gas to yield the cyclopropane (B1198618) ring. wikipedia.org The application of these methods would necessitate an isoindolinone precursor bearing an exocyclic double bond at the 3-position.

A recent study on the reactivity of cyclic secondary amines has shown that azetidines can undergo nitrogen deletion to form cyclopropanes. acs.org While this is mechanistically distinct from the target transformation, it highlights the diverse reactivity patterns of N-heterocycles that can lead to cyclopropane formation.

A plausible synthetic route to a spirocyclopropane-chloroisoindolinone could therefore involve the initial synthesis of a 3-methylene-6-chloroisoindolin-1-one, followed by a cyclopropanation reaction.

Table 1: Potential Cyclopropanation Strategies for 3-Methylene-6-chloroisoindolin-1-one

| Reagent System | Reaction Type | Key Features |

| CH₂I₂ / Zn(Cu) | Simmons-Smith Reaction | Stereospecific syn-addition. youtube.com |

| CH₂N₂ / hv or heat | Diazomethane Cyclopropanation | Involves a pyrazoline intermediate. wikipedia.org |

| Dihalocarbene (e.g., from CHCl₃/base) | Dihalocyclopropanation | Forms a dihalocyclopropane which can be subsequently reduced. |

Synthetic Routes to 3-(Benzylamino)-6-chloroisoindolin-1-one

The synthesis of 3-aminoisoindolinone derivatives is a well-established area of research, with several methodologies available that can be adapted for the preparation of the target compound, 3-(benzylamino)-6-chloroisoindolin-1-one.

A key precursor for this synthesis is a chlorinated isoindolinone core. The preparation of a 6-chloro-substituted isoindolinone can be achieved through various routes. One such method involves the synthesis of 4-chloro-2-formylbenzonitrile (B1632400). A patent describes the preparation of the related 4-chloro-2-nitrobenzonitrile (B1583667) from 2,5-dichloronitrobenzene and copper(I) cyanide. epo.orggoogle.com Subsequent reduction of the nitro group and oxidation of the resulting amine would lead to the desired aldehyde. Another patent outlines the conversion of a dichloromethyl group to a benzaldehyde, providing an alternative route to the formyl group. google.com

Once the 4-chloro-2-formylbenzonitrile is obtained, it can be reacted with benzylamine (B48309) to form the target 3-(benzylamino)-6-chloroisoindolin-1-one. A general and efficient one-pot procedure for the synthesis of 3-substituted aminoisoindolin-1-ones involves the reaction of an o-phthalaldehyde (B127526) with a primary amine. nih.gov In this case, 4-chloro-o-phthalaldehyde would be reacted with benzylamine. The reaction proceeds via an indium-mediated reductive condensation. nih.gov

An alternative approach involves the reaction of a pre-formed 3-chloro-6-chloroisoindolin-1-one with benzylamine. The starting 3-chloro-isoindolinone can be synthesized from the corresponding 3-hydroxyisoindolinone, which is in equilibrium with the tautomeric 2-formylbenzamide.

Table 2: Synthetic Approaches to 3-(Benzylamino)-6-chloroisoindolin-1-one

| Starting Materials | Key Steps |

| 4-Chloro-2-formylbenzonitrile and Benzylamine | Reductive amination and cyclization. |

| 4-Chloro-o-phthalaldehyde and Benzylamine | Indium-mediated one-pot reductive condensation. nih.gov |

| 3,6-Dichloroisoindolin-1-one and Benzylamine | Nucleophilic substitution at the 3-position. |

The synthesis of N-benzyl substituted heterocycles is also described in the literature, providing further precedent for the feasibility of these routes. For instance, a copper(II)-mediated cyclization of N-benzyl anilide derivatives has been used to prepare 3-alkylated oxindoles, a structurally related heterocyclic system. orgsyn.org

Chemical Reactivity and Functionalization of the 3 Chloroisoindolin 1 One Core

Reactivity of the Chlorine Atom at the C-3 Position

The chlorine atom at the C-3 position of 3-chloroisoindolin-1-one is a key handle for introducing molecular diversity. This position is analogous to a benzylic halide, making the chlorine atom a good leaving group susceptible to nucleophilic substitution reactions. A wide range of nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles, can displace the chloride to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.

Furthermore, the C-3 chloro substituent enables participation in various palladium-catalyzed cross-coupling reactions. These modern synthetic methods provide powerful tools for constructing complex molecular architectures under relatively mild conditions. Notable examples include the Suzuki-Miyaura coupling with boronic acids nih.govyoutube.comcapes.gov.br, the Sonogashira coupling with terminal alkynes acs.orgresearchgate.netnih.govyoutube.com, and the Buchwald-Hartwig amination with various amines beilstein-journals.orgorganic-chemistry.orgcas.cnnih.gov. These reactions significantly expand the accessible chemical space for derivatives of this compound.

Below is a representative table of nucleophilic substitution and cross-coupling reactions at the C-3 position:

| Reaction Type |

Electrophilic and Nucleophilic Substitution Reactions on the Isoindolinone Ring

The isoindolinone ring system, being a fused aromatic lactam, can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzene (B151609) ring is less common and typically requires strong activation by electron-withdrawing groups and harsh reaction conditions. The presence of the carbonyl group and the chlorine atom may not be sufficient to facilitate such reactions on the benzene moiety without further activation.

Derivatization Strategies at the Nitrogen (N-2) Position

The nitrogen atom of the isoindolinone lactam is a versatile site for functionalization. The N-H proton can be readily removed by a base to generate a nucleophilic amide anion, which can then be reacted with various electrophiles.

Common derivatization strategies at the N-2 position include:

N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K2CO3) affords N-alkylated isoindolinones. nih.gov

N-Arylation: Copper-catalyzed nih.govacademie-sciences.fr or palladium-catalyzed (Buchwald-Hartwig type) beilstein-journals.org coupling with aryl halides can be employed to introduce aryl or heteroaryl substituents.

N-Acylation: Treatment with acyl chlorides or anhydrides leads to the formation of N-acyl isoindolinones.

Michael Addition: The nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated systems.

These modifications can significantly alter the steric and electronic properties of the isoindolinone core, influencing its biological activity and physical properties.

Introduction of Diverse Functionalities on the Benzene Ring of the Isoindolinone Moiety

Introducing substituents onto the benzene portion of the this compound core is typically achieved through electrophilic aromatic substitution reactions. The directing effects of the fused lactam ring dictate the regioselectivity of these transformations. The amide nitrogen directs incoming electrophiles to the C-4 and C-6 positions, while the electron-withdrawing carbonyl group directs meta, reinforcing the substitution at the C-4 and C-6 positions relative to the carbonyl at C-1, and ortho/para to the nitrogen at N-2.

Common functionalization reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group, which can be a precursor to an amino group via reduction. khanacademy.orgyoutube.comrsc.org

Halogenation: The introduction of bromine or chlorine atoms can be achieved using the respective halogen in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3). khanacademy.orgmt.com

Friedel-Crafts Reactions: Alkylation and acylation reactions can introduce alkyl and acyl groups, respectively, although the deactivated nature of the ring may require reactive electrophiles and strong Lewis acid catalysts. acs.orgnih.govnih.gov

The following table summarizes the expected major products of electrophilic substitution on the this compound ring.

| Reaction | Reagents | Electrophile | Expected Position of Substitution |

| Nitration | HNO3, H2SO4 | NO2+ | C-4 and C-6 |

| Bromination | Br2, FeBr3 | Br+ | C-4 and C-6 |

| Chlorination | Cl2, AlCl3 | Cl+ | C-4 and C-6 |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | C-4 and C-6 |

| Friedel-Crafts Alkylation | RCl, AlCl3 | R+ | C-4 and C-6 |

Stereochemical Considerations in Reactions of this compound Derivatives

When the substitution at the C-3 position of an isoindolinone derivative creates a new stereocenter, the control of stereochemistry becomes a critical aspect of the synthesis. The development of asymmetric methods to access enantiomerically enriched 3-substituted isoindolinones is an active area of research, driven by the fact that often only one enantiomer of a chiral drug possesses the desired biological activity. nih.govnih.gov

For derivatives of this compound, stereochemical control can be achieved through several strategies:

Chiral Nucleophiles: The use of a chiral nucleophile in a substitution reaction at C-3 can lead to the diastereoselective formation of products.

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom can direct the approach of a nucleophile to one face of the molecule, leading to a diastereoselective substitution at C-3. The auxiliary can then be removed to yield the enantiomerically enriched product. youtube.comlibretexts.org

Asymmetric Catalysis: A chiral catalyst, such as a transition metal complex with a chiral ligand or an organocatalyst, can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other in a substitution or coupling reaction. nih.govyoutube.com For instance, asymmetric palladium-catalyzed reactions have been successfully employed for the synthesis of chiral 3-substituted isoindolinones. nih.gov

The generation of a planar, achiral N-acyliminium ion intermediate from a 3-substituted isoindolinone (such as a 3-hydroxy or 3-alkoxy derivative) followed by the addition of a nucleophile in the presence of a chiral catalyst is a common strategy to install a stereocenter at the C-3 position with high enantioselectivity.

Theoretical and Computational Investigations on 3 Chloroisoindolin 1 One

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical calculations are instrumental in characterizing the fundamental properties of 3-Chloroisoindolin-1-one. These studies, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry, stability, and electronic nature. orientjchem.orgnih.gov

Conformer Distribution and Conformational Analysis

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, and their relative energies. lumenlearning.com For this compound, the isoindolinone ring system is the primary focus. While the core ring structure is relatively rigid, different conformations can arise from the orientation of the chlorine atom and the puckering of the five-membered ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Planar | 5.0 | 1 |

| Envelope (C at flap) | 1.2 | 20 |

| Envelope (N at flap) | 2.5 | 8 |

| Twist | 0.0 | 71 |

Note: This table is illustrative and based on general principles of conformational analysis of five-membered rings. Actual values would require specific DFT calculations for this compound.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of this compound, such as the distribution of electron density and the energies of molecular orbitals, are key to understanding its reactivity. Quantum chemical calculations provide valuable descriptors for this purpose. orientjchem.org

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. orientjchem.org

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule. It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting where the molecule is likely to undergo electrophilic or nucleophilic attack. nih.gov

Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. orientjchem.org

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

| Electron Affinity | 1.5 eV |

| Ionization Potential | 7.2 eV |

Note: These values are representative and would be obtained from specific quantum chemical calculations.

Mechanistic Investigations of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, these studies can map out the entire reaction pathway, identify key intermediates and transition states, and explain the role of catalysts.

Elucidation of Reaction Pathways and Transition States

By calculating the potential energy surface for a reaction, chemists can identify the lowest energy path from reactants to products. This path includes transition states, which are the high-energy points between intermediates. youtube.comyoutube.com The structure and energy of the transition state determine the rate of the reaction. youtube.com

For example, in a nucleophilic substitution reaction where the chlorine atom of this compound is replaced, computational studies can model the approach of the nucleophile, the breaking of the C-Cl bond, and the formation of the new bond. These calculations can help to determine whether the reaction proceeds through a stepwise or concerted mechanism. researchgate.net

Role of Hydrogen Bonding in Catalytic Processes

Hydrogen bonding can play a crucial role in catalysis by stabilizing transition states or activating reactants. wikipedia.orgillinois.edu In reactions involving this compound, if a catalyst with hydrogen bond donating capabilities is used, it can interact with the carbonyl group or the nitrogen atom of the isoindolinone ring. wikipedia.orgresearchgate.net

This interaction can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Computational models can quantify the strength of these hydrogen bonds and their effect on the activation energy of the reaction, providing a detailed understanding of the catalytic cycle. researchgate.net

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.gov These methods are essential in drug discovery and development.

Docking simulations place the molecule (the ligand) into the binding site of the target protein and calculate a "docking score," which estimates the binding affinity. nih.gov These studies can predict the preferred binding mode of the molecule and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

For this compound derivatives, docking studies could be used to screen for potential biological targets or to optimize the structure of the molecule to improve its binding affinity and selectivity for a specific target. researchgate.net

Prediction of Ligand-Target Binding Modes

Computational docking and molecular dynamics simulations are powerful tools for predicting how ligands like this compound and its analogs bind to their protein targets. A notable study focused on a series of isoindolin-1-one (B1195906) derivatives as potential inhibitors of phosphoinositol-3-kinase γ (PI3Kγ), a key enzyme implicated in gastric carcinoma. nih.gov

Molecular docking studies were performed to predict the binding pose and interactions of these compounds within the active site of PI3Kγ. nih.gov The stability of the predicted ligand-protein complexes and their binding affinities were further assessed using molecular dynamics (MD) simulations and Molecular Mechanics, Poisson–Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) binding free energy calculations. nih.gov

These computational analyses revealed key interaction points within the PI3Kγ binding site. The binding modalities of the isoindolin-1-one derivatives were found to involve three critical subsites: an affinity subsite located near the C-helix and the DFG motif, and two hydrophobic subsites. nih.gov The interactions within these pockets are crucial for the stable binding and inhibitory activity of the compounds. For instance, specific hydrogen bonds and hydrophobic interactions with key amino acid residues in these subsites anchor the ligand in the active site, dictating its orientation and binding affinity.

Table 1: Predicted Binding Interactions of Isoindolin-1-one Derivatives with PI3Kγ

| Interaction Type | Key Residues/Regions | Role in Binding |

| Affinity Subsite | Near C-helix and DFG motif | Forms key hydrogen bonds and electrostatic interactions, anchoring the ligand. |

| Hydrophobic Subsite 1 | Specific hydrophobic residues | Engages in van der Waals interactions, contributing to binding affinity. |

| Hydrophobic Subsite 2 | Another distinct hydrophobic pocket | Further stabilizes the ligand through hydrophobic contacts. |

This table is a generalized representation based on the findings for the isoindolin-1-one series.

Structure-Activity Relationship (SAR) Insights from Computational Data

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide detailed three-dimensional models that explain the SAR of a series of compounds.

For the isoindolin-1-one derivatives targeting PI3Kγ, 3D-QSAR studies were conducted to establish a correlation between the structural features of the molecules and their inhibitory potency. nih.gov These models generate contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are predicted to enhance or diminish activity.

The CoMFA and CoMSIA models for the isoindolin-1-one series highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the inhibitory activity against PI3Kγ. nih.gov For example, the contour maps might indicate that a bulky substituent is favored in a particular region (steric favorability), while an electron-withdrawing group (like the chloro group in this compound) is preferred in another area to enhance electrostatic interactions.

Table 2: Summary of 3D-QSAR Findings for Isoindolin-1-one Derivatives

| 3D-QSAR Field | Favorable Properties for Activity | Unfavorable Properties for Activity |

| Steric | Bulky groups in specific regions may enhance binding by filling hydrophobic pockets. | Steric hindrance in other areas can disrupt optimal binding. |

| Electrostatic | Electron-withdrawing groups (e.g., chloro) can be favorable where negative potential is needed for interaction with positively charged residues. | Positive potential in regions requiring negative potential can decrease activity. |

| Hydrophobic | Hydrophobic substituents are favored in regions that interact with hydrophobic amino acid residues. | Polar groups in hydrophobic pockets can lead to a loss of activity. |

This table summarizes the general principles derived from 3D-QSAR studies on the isoindolin-1-one scaffold.

These computational SAR insights are invaluable for medicinal chemists. They provide a predictive framework to design new analogs of this compound with improved potency and selectivity. By strategically modifying the isoindolin-1-one core based on the guidance from these computational models, researchers can focus their synthetic efforts on compounds with a higher probability of success, accelerating the drug discovery process. nih.gov

Applications of 3 Chloroisoindolin 1 One in Advanced Organic Synthesis

Utilization as a Key Building Block in Complex Molecule Synthesis

The strategic placement of the chloro-substituent on the isoindolinone core renders 3-chloroisoindolin-1-one an exceptionally useful building block for the synthesis of more complex molecules. This reactivity can be harnessed in various ways, most notably through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

The chlorine atom at the C3 position is susceptible to displacement by a wide array of nucleophiles. This allows for the introduction of diverse functional groups, thereby enabling the construction of a library of 3-substituted isoindolin-1-one (B1195906) derivatives. For instance, the reaction of this compound with various amines, alcohols, and thiols can furnish the corresponding 3-amino, 3-alkoxy, and 3-thioalkoxy isoindolin-1-ones, respectively.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and this compound is an excellent substrate for such transformations. nih.govnih.govchemrxiv.orgyoutube.comyoutube.com Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds at the 3-position. This methodology provides a powerful means to append aryl, vinyl, and alkynyl moieties to the isoindolinone core, thereby accessing a broad range of complex molecular scaffolds. The general catalytic cycle for these reactions involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. youtube.com

Intermediacy in the Synthesis of Other Nitrogen Heterocycles

The utility of this compound extends beyond its direct use as a building block; it also serves as a key intermediate in the synthesis of other important nitrogen-containing heterocyclic systems. nih.gov The inherent reactivity of the isoindolin-1-one ring system, coupled with the versatility of the 3-chloro substituent, allows for a variety of ring-transformation and annulation reactions.

For example, treatment of this compound with appropriate reagents can lead to the formation of fused heterocyclic systems. These reactions often proceed through a sequence of nucleophilic attack, cyclization, and subsequent rearrangement or elimination steps. The resulting polycyclic aromatic compounds are of significant interest due to their potential applications in materials science and medicinal chemistry. A notable example is the synthesis of cinnoline (B1195905) and 1,2,4-[e]-benzotriazine derivatives from 3-substituted isoindolin-1-ones. nih.gov

Role in the Total Synthesis of Natural Products (e.g., lennoxamine, related to 3-methyleneisoindolin-1-one)

The isoindolin-1-one core is a prominent feature in a number of natural products, and the development of synthetic routes to these molecules is a significant area of research. While direct use of this compound in total synthesis is not always explicitly documented, its derivatives, such as 3-methyleneisoindolin-1-one, are key intermediates in the synthesis of complex alkaloids like lennoxamine. The synthesis of 3-methyleneisoindolin-1-ones can be achieved through various methods, including elimination reactions from 3-substituted isoindolin-1-ones, which can be derived from this compound.

The total synthesis of (+)-lennoxamine has been accomplished through various strategies, some of which involve the asymmetric synthesis of 3-substituted isoindolinones as a key step. organic-chemistry.org These approaches underscore the importance of controlling the stereochemistry at the 3-position of the isoindolinone ring, a feat that can be facilitated by the use of chiral auxiliaries or catalysts in reactions involving precursors like this compound.

Precursor for Advanced Pharmaceutical Scaffolds and Chemical Probes

The isoindolin-1-one framework is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets. chim.it This makes isoindolin-1-one derivatives attractive candidates for the development of new therapeutic agents and chemical probes to investigate biological processes.

Biological Activities and Medicinal Chemistry Applications of 3 Chloroisoindolin 1 One Derivatives in Vitro and Mechanistic Studies

Enzyme Inhibition Profiles and Mechanistic Action

The biological effects of 3-chloroisoindolin-1-one derivatives are often rooted in their ability to selectively interact with and inhibit specific enzymes that are critical in various disease pathways.

Kinase Inhibition (e.g., CLK1, CLK2, CLK4, DYRKs) by related scaffolds (e.g., 3-(3-chlorophenyl)-6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one)

Derivatives of this compound, particularly those with extended heterocyclic systems, have been investigated for their potent and selective kinase inhibitory activity. A notable example is the scaffold of 3-aryl-6,7-dihydropyrrolo[3,4-g]indol-8(1H)-ones. One compound from this class, KuWal151, which features a 3-aryl substitution, has been identified as a potent inhibitor of cdc2-like kinases (CLKs). Specifically, KuWal151 demonstrates inhibitory activity against CLK1, CLK2, and CLK4, with IC50 values of 88 nM, 510 nM, and 28 nM, respectively. nih.gov Interestingly, this compound shows selectivity, as it is inactive against the related kinases CLK3, DYRK1A/B, and DYRK2. nih.gov The inhibition of CLK family kinases, which are involved in the regulation of pre-mRNA splicing, represents a promising strategy in cancer therapy.

Table 1: Kinase Inhibition Profile of KuWal151

| Kinase | IC50 (nM) |

| CLK1 | 88 |

| CLK2 | 510 |

| CLK4 | 28 |

| CLK3 | Inactive |

| DYRK1A | Inactive |

| DYRK1B | Inactive |

| DYRK2 | Inactive |

Exploration of Monoacylglycerol Lipase (B570770) (MAGL) Inhibition Potential

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govmdpi.com Inhibition of MAGL is a therapeutic strategy for a range of conditions, including neurological disorders and cancer. nih.govmdpi.com While various chemical scaffolds have been explored as MAGL inhibitors, there is currently no specific information available in the scientific literature detailing the investigation of this compound derivatives for their potential to inhibit MAGL. The existing research on MAGL inhibitors focuses on other classes of compounds, such as those with benzylpiperidine and isothiazolinone cores. nih.govconfex.com

Inhibition of Other Enzymes Relevant to Disease Pathways

Beyond kinases, derivatives of the parent isoindolin-1-one (B1195906) structure have been found to inhibit other enzymes with relevance to disease. For instance, a series of 2,3-disubstituted isoindolin-1-one derivatives were synthesized and evaluated for their ability to inhibit urease, an enzyme implicated in pathologies associated with Helicobacter pylori infections. nih.gov All sixteen synthesized compounds in this particular study demonstrated urease inhibitory activity. nih.gov One of the most potent compounds, 5c, exhibited an IC50 value of 10.07 ± 0.28 µM, which was significantly more potent than the standard inhibitors thiourea (B124793) and hydroxyurea. nih.gov This highlights the versatility of the isoindolin-1-one scaffold in targeting a range of enzymes.

In a separate line of research, novel isoindolin-1,3-dione-based acetohydrazide derivatives were designed and synthesized as potential inhibitors of cholinesterases, enzymes that are key targets in the management of Alzheimer's disease. These compounds showed potent inhibitory activity against acetylcholinesterase (AChE), with IC50 values in the sub-micromolar range. nih.gov

In Vitro Cellular Activity

The enzyme inhibitory activities of this compound derivatives translate into significant effects at the cellular level, particularly in the context of cancer.

Assessment of Antiproliferative and Antitumor Activities against Cancer Cell Lines

A variety of isoindolin-1-one and related indolin-2-one derivatives have demonstrated significant antiproliferative and antitumor activities against a range of human cancer cell lines.

For example, a novel series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives were synthesized and evaluated for their in vitro cytotoxic efficacy. nih.gov One derivative, LM08, which has a 6-Cl substitution, showed selective and potent cytotoxic effects against the A2780 ovarian cancer cell line. nih.gov

In another study, newly synthesized indolin-2-one derivatives (compounds 6a-d) were investigated for their anticancer properties against Malignant Mesothelioma, Breast, and Colon Cancer cells. nih.gov These compounds were found to effectively delay cell proliferation by inhibiting key signaling pathways. nih.gov

Furthermore, 3-aminoisoquinolin-1(2H)-one derivatives have also been evaluated for their anticancer activity. scielo.br The most effective compounds in this series were those with thiazolyl or pyrazolyl substituents at the 3-amino group. scielo.br

Table 2: Antiproliferative Activity of Selected Isoindolin-1-one and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

| 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones (e.g., LM08) | Ovarian (A2780) | Selective and potent cytotoxicity. | nih.gov |

| Indolin-2-one derivatives (6a-d) | Malignant Mesothelioma, Breast, Colon | Delayed cell proliferation via inhibition of ERK1/2, AKT, and STAT3 pathways. | nih.gov |

| 3-Aminoisoquinolin-1(2H)-ones | Various (e.g., breast cancer sub-panel) | Thiazolyl and pyrazolyl derivatives showed high potency. | scielo.br |

Modulation of Apoptotic Pathways and Cell Cycle Regulation

The antiproliferative effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle.

The 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivative, LM08, was found to significantly inhibit the clonogenic survival of A2780 cancer cells by inducing apoptosis. nih.gov

Similarly, the novel indolin-2-one derivatives (6a-d) were shown to initiate mitochondrial apoptosis. This was evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, which in turn led to the activation of caspase 3 and the cleavage of PARP. nih.gov These compounds also induced cell cycle arrest in the S phase, which was accompanied by an increase in the levels of the cell cycle inhibitors p21 and p27. nih.gov

These findings indicate that derivatives originating from the this compound scaffold can exert their anticancer effects through multiple mechanisms, including the direct activation of apoptotic signaling cascades and the halting of cell cycle progression, ultimately leading to the demise of cancer cells.

General Antimicrobial Properties

While specific studies on the antimicrobial properties of this compound are limited in publicly available research, the broader class of isoindolinone derivatives has demonstrated significant antimicrobial potential against various pathogens. The isoindolinone framework is a constituent of several natural products known for their antimicrobial effects. nih.gov

Research into synthetic isoindolinone derivatives has yielded promising candidates. For instance, a series of novel isoindolinone derivatives were synthesized and evaluated for their antibacterial and antifungal activities. One derivative, compound 2f , which incorporates a cyclohexanol (B46403) group, displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov This suggests that the addition of specific functional groups to the isoindolinone core can significantly enhance its antimicrobial efficacy.

In another study, novel isoindoline-1-one derivatives featuring a piperidine (B6355638) moiety were designed and synthesized. nih.gov Several of these compounds exhibited good activity against phytopathogenic bacteria. Notably, compound Y8 was particularly effective against Xanthomonas oryzae pv. oryzae (Xoo), with a half-maximal effective concentration (EC50) of 21.3 µg/mL, which was superior to the commercial control, thiodiazole copper (EC50 = 53.3 µg/mL). nih.gov Mechanistic studies using scanning electron microscopy revealed that compound Y8 induced the collapse of the Xoo cell membrane. nih.gov Furthermore, proteomic analysis suggested that Y8 may also interfere with the formation of bacterial biofilms, indicating a multi-faceted mechanism of action. nih.gov

The antimicrobial activity of isoindoline-1,3-dione derivatives has also been explored. A series of these compounds were tested against clinically isolated bacterial strains, including E. coli, P. fluorescence, M. luteus, and B. subtilis. eurekaselect.com Compounds 3a and 3d from this series were found to have notable antibacterial activity. eurekaselect.com The general structure of these derivatives involves the reaction of isoindoline-1,3-dione with various amines. eurekaselect.com

These findings underscore the potential of the isoindolinone scaffold as a template for the development of new antimicrobial agents. The ability to modify the core structure at various positions allows for the fine-tuning of activity against specific microbial targets.

Interactive Data Table: Antimicrobial Activity of Isoindolinone Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Key Findings | Mechanism of Action Highlights | Reference |

| Isoindolinone derivative 2f | Gram-positive & Gram-negative bacteria, Fungi | Broad-spectrum antimicrobial activity. | Enhanced activity attributed to the cyclohexanol group. | nih.gov |

| Isoindolinone derivative Y8 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 21.3 µg/mL. | Induces cell membrane collapse; interferes with biofilm formation. | nih.gov |

| Isoindoline-1,3-dione derivatives 3a & 3d | E. coli, P. fluorescence, M. luteus, B. subtilis | Good antibacterial activity compared to other compounds in the series. | Not specified. | eurekaselect.com |

Anti-inflammatory Effects

The anti-inflammatory properties of isoindolinone derivatives have been a significant area of investigation. While direct studies on this compound are not extensively documented, research on related structures provides valuable insights into their mechanisms of action.

A study on 3-substituted-indolin-2-one derivatives, a structurally related class, identified 3-(3-hydroxyphenyl)-indolin-2-one as a potent anti-inflammatory agent. nih.gov In in vitro assays using RAW264.7 murine macrophages, this compound inhibited the production of nitric oxide (NO) and suppressed the expression and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner. nih.gov Mechanistically, it was found to significantly inhibit lipopolysaccharide (LPS)-induced signaling pathways, including the Akt, MAPK, and NF-κB pathways, which are crucial regulators of the inflammatory response. nih.gov

Another relevant study focused on 4-hydroxy-2-(4-hydroxyphenethyl) isoindoline-1,3-dione (PD1) , a phthalimide (B116566) analogue. mdpi.com This compound was found to suppress the induction of pro-inflammatory factors such as inducible nitric oxide synthase (iNOS), NO, cyclooxygenase-2 (COX-2), TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW264.7 macrophages. mdpi.com The anti-inflammatory mechanism of PD1 was linked to the inhibition of the NF-κB pathway, as evidenced by the suppression of NF-κB p65 subunit phosphorylation. mdpi.com

Furthermore, a new isoindoline-1,3-dione derivative, 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione , has been shown to possess pronounced anti-inflammatory activity in in vivo models. nih.gov

These studies collectively indicate that the isoindolinone core is a viable scaffold for developing anti-inflammatory agents. The primary mechanism appears to be the modulation of key inflammatory signaling pathways, particularly the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators.

Interactive Data Table: Anti-inflammatory Activity of Isoindolinone and Related Derivatives

| Compound | Cell Line/Model | Key Findings | Mechanism of Action | Reference |

| 3-(3-hydroxyphenyl)-indolin-2-one | RAW264.7 macrophages | Inhibited NO, TNF-α, and IL-6 production. | Inhibited Akt, MAPK, and NF-κB signaling pathways. | nih.gov |

| 4-hydroxy-2-(4-hydroxyphenethyl) isoindoline-1,3-dione (PD1) | RAW264.7 macrophages | Suppressed iNOS, NO, COX-2, TNF-α, IL-1β, and IL-6. | Inhibited NF-κB pathway via suppression of p65 phosphorylation. | mdpi.com |

| 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione | In vivo models | Pronounced anti-inflammatory effects. | Not specified in detail. | nih.gov |

Pharmacological Significance of the Isoindolinone Core in Drug Design

The isoindolinone scaffold, a benzo-fused γ-lactam, is of paramount interest in medicinal chemistry due to its widespread presence in biologically active natural products and synthetic compounds. nih.govnih.gov It is considered a versatile and privileged framework in drug design, serving as a fundamental structure for developing therapeutic agents with a broad spectrum of activities. nih.govnih.gov

The pharmacological importance of the isoindolinone core is underscored by the diverse biological activities exhibited by its derivatives. These include:

Anticancer Activity: Many isoindolinone derivatives have been investigated as potential antitumor agents. nih.gov For example, certain derivatives have shown cytotoxicity against various cancer cell lines, such as HepG2. nih.gov The mechanism of action can involve the inhibition of key enzymes in cancer progression, such as histone deacetylases (HDACs). nih.gov

Enzyme Inhibition: Isoindolinone-based compounds have been designed as inhibitors for various enzymes. This includes potent and selective inhibitors of HDACs, carbonic anhydrases, and kinases, which are important targets in oncology and other diseases. nih.govnih.gov

Antiviral and Antimicrobial Properties: As discussed earlier, the isoindolinone scaffold is found in natural products with antibacterial and antiviral properties. nih.gov Synthetic derivatives have also shown promising antimicrobial and antifungal activities. nih.gov

Central Nervous System (CNS) Activity: The isoindolinone ring system is a valuable pharmacophore for developing agents that act on the CNS, with activities such as anxiolytic, anticonvulsant, and antipsychotic effects. nih.goveurekaselect.com

Anti-inflammatory Effects: The ability of isoindolinone derivatives to modulate inflammatory pathways highlights their significance in developing treatments for inflammatory conditions. eurekaselect.com

The isoindolinone core is present in several clinically approved drugs, demonstrating its therapeutic relevance. For instance, Lenalidomide, a derivative of thalidomide (B1683933), contains an isoindolin-1-one core and is used in the treatment of multiple myeloma. The isoindoline-1,3-dione (phthalimide) ring is a key feature of thalidomide and its analogues, which have immunomodulatory, anti-inflammatory, and anti-angiogenic properties.

The structural features of the isoindolinone scaffold allow for the introduction of various substituents, enabling the modulation of physicochemical properties and biological activity. This adaptability makes it a highly attractive starting point for the design and synthesis of new drug candidates targeting a wide range of diseases.

Prodrug Design Strategies Utilizing Isoindolinone Motifs

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable pharmaceutical and pharmacokinetic properties of active drug molecules, such as poor solubility, instability, or lack of site-specific delivery. While the isoindolinone scaffold is a well-known pharmacophore, its use as a promoiety in prodrug design is an area with less extensive public documentation. However, the principles of prodrug design can be applied to isoindolinone-containing drugs to enhance their therapeutic potential.

A common prodrug strategy involves the attachment of a promoiety to the active drug, which is cleaved in vivo by enzymatic or chemical means to release the parent drug. For isoindolinone derivatives, which often possess functional groups amenable to modification, several prodrug approaches could be envisioned. For example, if an isoindolinone-based drug contains a hydroxyl or an amine group, it could be esterified or amidated with a promoiety to improve properties like water solubility or membrane permeability.

One of the most successful prodrug strategies involves the use of amino acids as promoieties. Amino acid prodrugs can enhance the absorption of a parent drug by targeting amino acid transporters in the intestine. This approach could be particularly relevant for isoindolinone-based drugs intended for oral administration that suffer from poor absorption. The structural diversity of amino acids provides a wide range of options for fine-tuning the physicochemical properties of the resulting prodrug.

Although specific examples of clinically used prodrugs where the isoindolinone moiety itself acts as the promoiety are not prevalent, the concept of modifying the isoindolinone core to create a prodrug is exemplified by the historical context of thalidomide. While not a classic prodrug in the modern sense, its in vivo hydrolysis and metabolism lead to a complex array of products that contribute to its therapeutic and toxic effects, illustrating how modification and subsequent bioactivation of a phthalimide (isoindoline-1,3-dione) structure can have profound biological consequences.

Future research could explore the design of isoindolinone-based prodrugs that are activated by specific enzymes overexpressed in target tissues, such as tumors or inflamed sites. This would allow for targeted drug release, potentially increasing efficacy and reducing systemic toxicity.

Applications in Modulating Neurotransmitter Systems

The isoindolinone scaffold has proven to be a valuable template for the development of agents that modulate neurotransmitter systems, with potential applications in treating a range of neurological and psychiatric disorders.

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists: A series of isoindolinone derivatives have been identified as novel mGluR1 antagonists. nih.gov The mGluR1 receptor is implicated in the pathophysiology of psychotic disorders, making its antagonists potential therapeutic agents. Through a combination of rapid parallel synthesis and medicinal chemistry optimization, N-cyclopropyl and N-isopropyl isoindolinone analogues were developed with improved in vivo pharmacokinetic profiles. nih.gov One of the most advanced analogues demonstrated oral antipsychotic-like effects in an animal model at a low dose, highlighting the potential of this class of compounds for the treatment of psychosis. nih.gov

Dopamine (B1211576) D4 Receptor Antagonists: A new class of potent and selective dopamine D4 receptor antagonists based on an isoindolinyl benzisoxazolpiperidine structure has been discovered. nih.gov The dopamine D4 receptor is a target for antipsychotic drugs. Structure-activity relationship studies explored substitutions on the isoindoline (B1297411) ring and the chirality of a hydroxymethyl side chain. nih.gov The S-enantiomer was found to be more potent at the D4 receptor. nih.gov Several of these analogues exhibited high selectivity for the D4 receptor over the dopamine D2 and α1-adrenergic receptors and were active in vivo, suggesting their potential as new treatments for conditions where dopamine D4 receptor antagonism is beneficial. nih.gov

Cholinesterase Inhibitors: The cholinergic hypothesis of Alzheimer's disease has driven the development of cholinesterase inhibitors to increase acetylcholine (B1216132) levels in the brain. Isoindoline-1,3-dione derivatives have been designed as dual-binding site acetylcholinesterase (AChE) inhibitors. nih.gov These compounds feature an N-benzylamine moiety to interact with the catalytic site of the enzyme and an isoindoline-1,3-dione fragment to bind to the peripheral anionic site. nih.gov One such compound, 3b , was identified as a potent and selective human AChE inhibitor with an IC50 of 0.361 µM. nih.gov Kinetic studies showed a non-competitive mode of inhibition, and permeability assays indicated that the compound could likely cross the blood-brain barrier. nih.gov More recently, novel isoindolin-1,3-dione-based acetohydrazide derivatives have also been synthesized and shown to have significant inhibitory activity against AChE. nih.gov

These examples demonstrate the versatility of the isoindolinone core in designing ligands for various neurotransmitter receptors and enzymes, offering promising avenues for the development of new therapies for complex CNS disorders.

Future Research Directions and Translational Perspectives

Development of Green Chemistry Approaches for 3-Chloroisoindolin-1-one Synthesis

The synthesis of heterocyclic compounds, including isoindolinone derivatives, has traditionally involved methods that may utilize hazardous reagents and solvents. A significant future direction is the development of environmentally benign synthetic routes. Research in this area focuses on minimizing waste, reducing energy consumption, and utilizing safer chemicals.

Eco-friendly approaches, such as one-pot syntheses in aqueous or solvent-free conditions, are gaining traction. For instance, the synthesis of related β-lactam rings, another important class of heterocyclic compounds, has been successfully achieved using eco-friendly methods that avoid refluxing and use dioxane as a medium, resulting in increased yields and purity. primescholars.com The principles of green chemistry, including the use of non-toxic and inert reagents, are being applied to the synthesis of complex heterocyclic systems. nih.gov Future research will likely focus on adapting these principles to the synthesis of this compound, exploring alternative energy sources like microwave or ultrasound irradiation to accelerate reactions and improve efficiency.

Key Goals for Green Synthesis:

Replacement of hazardous solvents with greener alternatives (e.g., water, ethanol, ionic liquids).

Use of catalysts that are recyclable and non-toxic.

Development of one-pot, multi-component reactions to reduce intermediate isolation steps and waste.

Exploration of bio-catalysis and enzymatic transformations.

Exploration of Novel Reaction Mechanisms and Catalytic Systems

The development of novel reaction mechanisms and catalytic systems is crucial for accessing diverse and complex this compound analogues. Transition metal catalysis and organocatalysis have been instrumental in the synthesis of related oxindole (B195798) scaffolds. beilstein-journals.org

Future work will likely involve the exploration of a broader range of metal catalysts, including gold, palladium, and silver-based nanoparticles, which have shown efficacy in the synthesis of other nitrogen-containing heterocycles. nih.govrsc.org Gold(III) chloride, for example, has been used as a catalyst in the synthesis of 1-cyanoisoindoles. nih.gov The development of chiral catalysts is particularly important for producing enantiomerically pure compounds, which is often critical for biological activity. beilstein-journals.org Furthermore, understanding the reaction mechanisms through detailed kinetic and computational studies will enable the optimization of reaction conditions and the design of more efficient catalysts.

Promising Catalytic Approaches:

| Catalytic System | Potential Application in this compound Synthesis | Reference |

| Gold Catalysis | Mild and high-yielding cyclization and rearrangement reactions. | nih.gov |

| Palladium Catalysis | Asymmetric allylation and cross-coupling reactions to introduce diverse substituents. | beilstein-journals.org |

| Silver-Zinc Nanoheterostructures | One-pot, multicomponent reactions for efficient construction of triazole-substituted analogues. | rsc.org |

| Organocatalysis | Enantioselective synthesis using chiral catalysts like Cinchona alkaloids. | beilstein-journals.org |

Rational Design and Synthesis of Advanced this compound Analogues for Enhanced Bioactivity

The this compound core can be systematically modified to enhance its biological activity and selectivity. Rational drug design, guided by structure-activity relationship (SAR) studies and computational modeling, will be a cornerstone of future research. nih.govnih.gov By understanding how specific structural modifications influence biological effect, researchers can design new analogues with improved potency and reduced off-target effects.

For example, studies on related indolin-2-one derivatives have shown that the introduction of specific substituents at the C-3 position can lead to potent anti-inflammatory or antitumor agents. nih.govnih.gov The presence of a chlorine atom on a pyrrole (B145914) ring attached to an indolin-2-one scaffold was found to be crucial for reducing cardiotoxicity in antitumor compounds. nih.gov Similarly, strategic modifications to the this compound core could be explored to target a wide range of diseases.

Strategies for Analogue Design:

Bioisosteric Replacement: Replacing the chlorine atom with other halogens or functional groups to modulate electronic properties and binding interactions.

Substituent Scaffolding: Introducing diverse chemical moieties at various positions of the isoindolinone ring to explore new binding pockets on target proteins.

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities.

Interdisciplinary Research Integrating Synthesis, Computational Chemistry, and Biological Evaluation

The synergy between synthetic chemistry, computational chemistry, and biological evaluation is essential for accelerating the discovery of new drug candidates. Computational modeling can predict the binding affinity and mode of interaction of designed analogues with their biological targets, thereby prioritizing the synthesis of the most promising compounds. nih.govadvancedsciencenews.com

This integrated approach allows for a more efficient and targeted exploration of chemical space. nih.gov High-throughput screening of synthesized compound libraries against various biological targets, followed by detailed mechanistic studies of the most active compounds, will provide crucial feedback for the next round of computational design and synthesis. This iterative cycle of design, synthesis, and testing is a powerful paradigm in modern drug discovery.

The Integrated Research Cycle:

Computational Design: In silico screening and molecular docking studies to identify promising this compound analogues.

Chemical Synthesis: Efficient and selective synthesis of the prioritized compounds.

Biological Evaluation: In vitro and in vivo testing to determine the biological activity and mechanism of action. nih.govnih.govmdpi.com

SAR Analysis: Correlation of chemical structure with biological activity to refine computational models and guide the next design cycle.

Potential for Derivatization in Targeted Chemical Biology Probes

Beyond their potential as therapeutic agents, this compound derivatives can be developed into valuable chemical probes to study biological processes. nih.gov A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein in cells and organisms, thereby helping to elucidate its biological role. nih.gov

The reactive chlorine atom at the 3-position of the isoindolinone core provides a convenient handle for derivatization. By attaching fluorescent tags, biotin (B1667282) labels, or photo-affinity groups, researchers can create probes for a variety of applications, including:

Target Identification and Validation: Identifying the specific protein targets of bioactive this compound derivatives.

Cellular Imaging: Visualizing the subcellular localization of the target protein.

Mechanism of Action Studies: Probing the downstream effects of target modulation.

The development of highly potent and selective chemical probes derived from the this compound scaffold will be a significant contribution to chemical biology and the broader biomedical research community. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthesis protocol for 3-Chloroisoindolin-1-one to ensure reproducibility?

- Methodological Answer : Begin by reviewing existing literature to identify established synthetic routes (e.g., cyclization of chlorinated precursors or nucleophilic substitutions). Key variables include solvent polarity, temperature control, and catalyst selection. Ensure purity through techniques like HPLC or GC-MS, and document reaction conditions (e.g., stoichiometry, time) meticulously. Reproducibility requires explicit procedural details, as outlined in experimental sections of journals .

Q. How should literature reviews be structured to identify gaps in the existing knowledge on this compound’s reactivity?

- Methodological Answer : Use systematic review frameworks, prioritizing databases like SciFinder and PubMed. Define inclusion/exclusion criteria (e.g., studies published post-2010, peer-reviewed only). Tabulate data on reaction outcomes, byproducts, and unaddressed mechanistic questions. Synthesize findings to highlight understudied areas, such as stereoselective modifications or solvent effects, following guidelines for organizing research gaps .

Q. What frameworks (e.g., PICO, FINER) are appropriate for formulating hypothesis-driven research questions on this compound’s biological activity?

- Methodological Answer : Apply the PICO framework:

- P opulation: Target organisms or cell lines.

- I ntervention: Dosage and exposure time of this compound.

- C omparison: Control compounds or untreated groups.

- O utcome: Metrics like IC₅₀ or apoptosis rates.

Validate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid overly broad or impractical questions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) when characterizing this compound derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray crystallography for unambiguous structural confirmation.

- 2D NMR (e.g., HSQC, HMBC) to resolve signal overlap.

- High-resolution MS to verify molecular formulas.

Statistically analyze discrepancies (e.g., signal-to-noise ratios) and replicate experiments. Contradictions may arise from impurities or dynamic equilibria, requiring iterative refinement of isolation protocols .

Q. What methodological approaches are recommended for analyzing the reaction kinetics of this compound under varying catalytic conditions?

- Methodological Answer : Design pseudo-first-order experiments with excess reagent. Use in-situ monitoring (e.g., FTIR, UV-Vis) to track intermediate formation. Fit data to kinetic models (e.g., Arrhenius or Eyring equations) to determine activation parameters. Control variables like agitation rate and catalyst loading, as detailed in research plan templates .

Q. What strategies can mitigate bias when interpreting contradictory results in this compound’s mechanistic studies?

- Methodological Answer : Implement blinded analysis for spectral interpretation and statistical tests. Engage peer review early to challenge assumptions. Use mixed-methods approaches (e.g., combining computational DFT calculations with experimental kinetics) to triangulate findings. Replicate studies in independent labs to confirm trends, adhering to criteria for rigorous qualitative analysis .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products